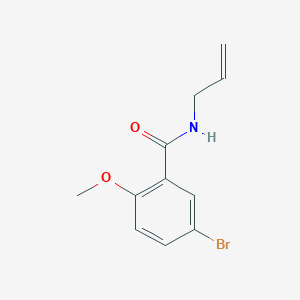![molecular formula C16H22N2O2 B268690 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B268690.png)
2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2003 by Cylene Pharmaceuticals and has since been studied for its potential therapeutic applications in cancer treatment.
作用機序
2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors necessary for RNA polymerase I activity. This leads to a reduction in rRNA synthesis and ribosome biogenesis, ultimately leading to cancer cell death.
Biochemical and Physiological Effects
2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been shown to have selective cytotoxicity towards cancer cells, with minimal effect on normal cells. It has been tested in a variety of cancer cell lines and has shown promising results in preclinical studies. 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the main advantages of 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide is its selectivity towards cancer cells, which reduces the risk of off-target effects. It has also shown promising results in preclinical studies, making it a promising candidate for further development. However, 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide has limited solubility and stability, which may affect its efficacy in vivo. It also has a short half-life, which may require frequent dosing.
将来の方向性
Future research on 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide could focus on improving its solubility and stability, as well as developing more effective delivery methods. It could also be tested in combination with other cancer therapies to enhance its efficacy. Additionally, further studies could investigate its potential applications in other diseases, such as viral infections and neurodegenerative disorders.
Conclusion
In conclusion, 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide is a promising small molecule inhibitor of RNA polymerase I transcription with potential applications in cancer treatment. Its selectivity towards cancer cells and ability to induce DNA damage and activate the p53 tumor suppressor pathway make it a promising candidate for further development. However, its limited solubility and stability may affect its efficacy in vivo, and further research is needed to optimize its delivery and enhance its efficacy.
合成法
The synthesis of 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide involves several steps, starting with the conversion of 4-bromo-2,2-dimethylbutyronitrile to 4-bromo-2,2-dimethylbutyric acid. This acid is then converted to 4-bromo-2,2-dimethylbutyryl chloride, which is subsequently reacted with 3-(1-pyrrolidinylcarbonyl)aniline to produce the final product, 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide. The synthesis method has been optimized over the years to improve the yield and purity of 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide.
科学的研究の応用
2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA (rRNA) and ribosome biogenesis. Cancer cells often have an increased demand for ribosomes due to their high rate of proliferation, making 2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide a promising candidate for cancer therapy.
特性
製品名 |
2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide |
|---|---|
分子式 |
C16H22N2O2 |
分子量 |
274.36 g/mol |
IUPAC名 |
2,2-dimethyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)15(20)17-13-8-6-7-12(11-13)14(19)18-9-4-5-10-18/h6-8,11H,4-5,9-10H2,1-3H3,(H,17,20) |
InChIキー |
KGKLJACEWJGWGD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCC2 |
正規SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)
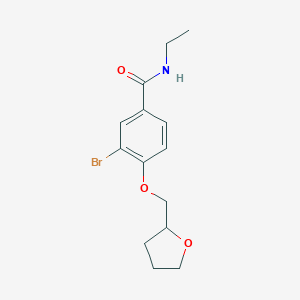

![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)
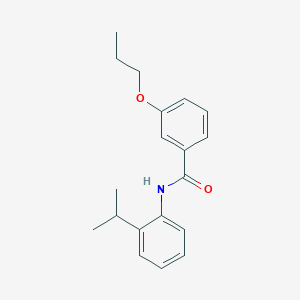


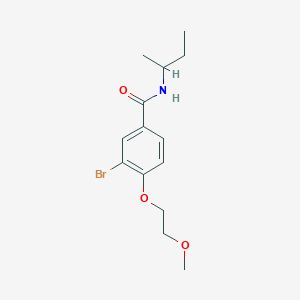
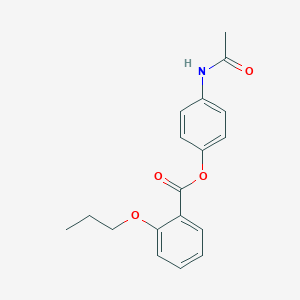
![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)
